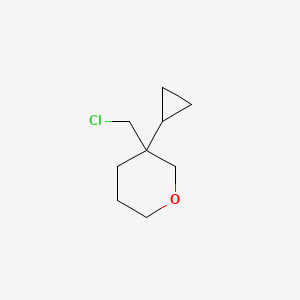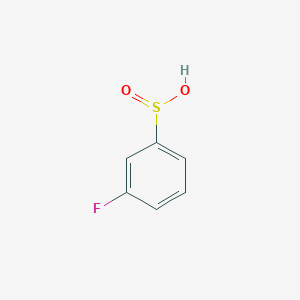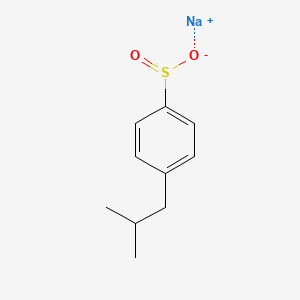
Sodium 4-(2-methylpropyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(2-methylpropyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₂S. It is a sodium salt of 4-(2-methylpropyl)benzene-1-sulfinic acid. This compound is primarily used in organic synthesis as a sulfonylating agent and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-(2-methylpropyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows: [ \text{4-(2-methylpropyl)benzenesulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of sodium sulfinates often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-(2-methylpropyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium 4-(2-methylpropyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 4-(2-methylpropyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium benzenesulfinate: A simpler analog with similar reactivity but lacking the 2-methylpropyl group.
Sodium toluenesulfinate: Contains a methyl group instead of the 2-methylpropyl group.
Sodium methanesulfinate: A smaller sulfinate with different reactivity due to the absence of an aromatic ring.
Uniqueness
Sodium 4-(2-methylpropyl)benzene-1-sulfinate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide steric hindrance and electronic effects that differentiate it from other sulfinates.
Propriétés
Formule moléculaire |
C10H13NaO2S |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
sodium;4-(2-methylpropyl)benzenesulfinate |
InChI |
InChI=1S/C10H14O2S.Na/c1-8(2)7-9-3-5-10(6-4-9)13(11)12;/h3-6,8H,7H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
XBOWEMVQWHYXEG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


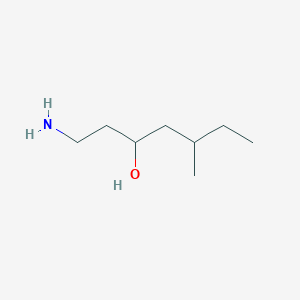
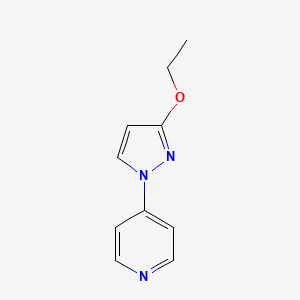
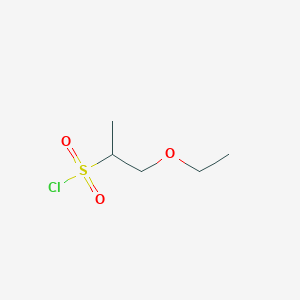
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
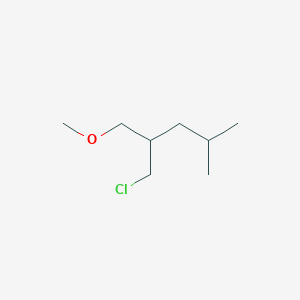
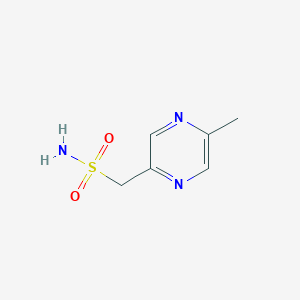

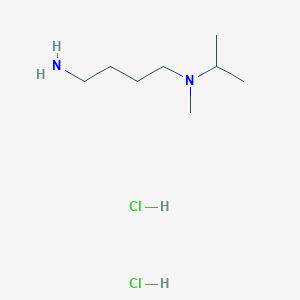
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)


